molecular formula C9H7F2NO B2985927 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile CAS No. 1784393-80-1

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B2985927
CAS No.: 1784393-80-1
M. Wt: 183.158
InChI Key: VRURJYGZVHDYON-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,4-difluoro-2-methoxybenzaldehyde with a suitable cyanide source under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .

Comparison with Similar Compounds

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)2-3-7(10)8(9)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURJYGZVHDYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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